4-(2,6-Dichlorobenzoyl)quinoline
Overview
Description
4-(2,6-Dichlorobenzoyl)quinoline is a chemical compound used in various scientific experiments, particularly in the fields of pharmaceuticals and materials science. It has a molecular weight of 302.16 and a molecular formula of C16H9Cl2NO .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been a topic of interest for organic and medicinal chemists . Various methods, including name reactions such as Skraup, Doebner–von Miller, Friedlander, Ptzinger, Conrad–Limpach, and Combes syntheses, have been developed for making quinolines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI key for this compound is WHIKMODSDFQNMC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 467.6±30.0 °C, and its predicted density is 1.381±0.06 g/cm3 . Its predicted pKa value is 1.75±0.13 .Safety and Hazards
Future Directions
The development of synthetic methods for making quinoline derivatives continues to attract the interest of organic and medicinal chemists . This includes the synthesis of quinoline derivatives like 4-(2,6-Dichlorobenzoyl)quinoline. Future research will likely focus on improving existing synthetic methods and developing new ones .
Properties
IUPAC Name |
(2,6-dichlorophenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUXZEXHDJVFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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